molecular formula C11H13F3N6 B12230557 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-(2,2,2-trifluoroethyl)piperazine

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-(2,2,2-trifluoroethyl)piperazine

Cat. No.: B12230557
M. Wt: 286.26 g/mol
InChI Key: PFAFKRZXEVSQHL-UHFFFAOYSA-N
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Description

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-(2,2,2-trifluoroethyl)piperazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a triazolo-pyridazine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate hydrazine derivatives with nitriles or other suitable precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction efficiency and scalability. The use of catalysts and solvents that are easily recoverable and recyclable is also a key consideration in industrial settings to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-(2,2,2-trifluoroethyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}-4-(2,2,2-trifluoroethyl)piperazine is unique due to the presence of the trifluoroethyl group, which can impart specific properties such as increased lipophilicity and metabolic stability. This makes the compound particularly interesting for medicinal chemistry applications where these properties are desirable .

Properties

Molecular Formula

C11H13F3N6

Molecular Weight

286.26 g/mol

IUPAC Name

6-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C11H13F3N6/c12-11(13,14)7-18-3-5-19(6-4-18)10-2-1-9-16-15-8-20(9)17-10/h1-2,8H,3-7H2

InChI Key

PFAFKRZXEVSQHL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(F)(F)F)C2=NN3C=NN=C3C=C2

Origin of Product

United States

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